

Preparing Liposomes with 25-NBD Cholesterol: Application Notes and Protocols

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Compound of Interest

Compound Name: 25-NBD Cholesterol

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of liposomes incorporating the fluorescent probe **25-NBD Cholesterol**. This methodology is critical for researchers in cell biology, pharmacology, and drug delivery, enabling the visualization and tracking of liposomal formulations in various biological systems. The inclusion of **25-NBD Cholesterol**, a fluorescent analog of cholesterol, allows for the investigation of lipid trafficking, membrane fusion, and cellular uptake mechanisms.

Application Notes

25-NBD Cholesterol is a valuable tool for researchers due to its fluorescent properties, which allow for the direct visualization of cholesterol distribution and transport within cellular membranes. When incorporated into liposomes, it serves as a tracer to monitor the fate of the lipid vesicle and its contents. Key applications include:

- **Cellular Uptake and Trafficking Studies:** Observing the internalization of liposomes by cells and their subsequent intracellular pathways. The green fluorescence of **25-NBD Cholesterol** can be tracked using fluorescence microscopy.
- **Membrane Fusion Assays:** Monitoring the fusion of liposomes with cellular or other model membranes by observing the dilution or change in the fluorescence signal.

- Drug Delivery Vehicle Characterization: Assessing the stability and delivery efficiency of liposomal drug formulations.
- Lipid Raft and Membrane Domain Studies: Investigating the partitioning of cholesterol within different membrane microdomains.

Experimental Protocols

The most common and reliable method for preparing liposomes with a uniform size distribution is the thin-film hydration technique followed by extrusion.^{[1][2]} This method ensures a homogenous mixture of lipids and allows for precise control over the final liposome diameter.

Materials and Equipment

- Lipids:
 - Primary phospholipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC; 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)
 - Cholesterol
 - **25-NBD Cholesterol**
- Solvents: Chloroform or a chloroform:methanol mixture (e.g., 2:1, v/v)^[3]
- Hydration Buffer: Phosphate-buffered saline (PBS), HEPES buffer, or other aqueous solution as required for the specific application.
- Equipment:
 - Round-bottom flask (50 mL)^[4]
 - Rotary evaporator^[4]
 - Water bath
 - Vacuum pump^[5]
 - Liposome extrusion device (e.g., Avanti Mini-Extruder)

- Polycarbonate membranes (with desired pore size, e.g., 100 nm)[6]
- Syringes (gas-tight)
- Vortex mixer
- Dynamic Light Scattering (DLS) instrument for size characterization

Protocol: Thin-Film Hydration and Extrusion

This protocol outlines the steps for preparing large unilamellar vesicles (LUVs) with a diameter of approximately 100 nm.

- Lipid Film Formation:
 - In a round-bottom flask, dissolve the desired lipids (e.g., primary phospholipid, cholesterol, and **25-NBD Cholesterol**) in chloroform or a chloroform/methanol mixture.[5] A typical molar ratio for cellular interaction studies might be 55:40:5 (phospholipid:cholesterol:**25-NBD Cholesterol**).
 - Attach the flask to a rotary evaporator.
 - Immerse the flask in a water bath set to a temperature above the phase transition temperature of the primary lipid (e.g., 40°C for DOPC).[4]
 - Rotate the flask and apply a vacuum to evaporate the organic solvent, resulting in a thin, uniform lipid film on the inner surface of the flask.[7]
 - Continue to apply the vacuum for at least one hour (or overnight) to ensure complete removal of any residual solvent.[5]
- Hydration:
 - Add the desired volume of pre-warmed aqueous hydration buffer to the flask containing the dry lipid film.[8] The temperature of the buffer should be above the lipid's phase transition temperature.

- Agitate the flask by vortexing or gentle shaking to disperse the lipid film, forming multilamellar vesicles (MLVs).[8] This suspension will appear milky.
- Extrusion:
 - Assemble the liposome extrusion device with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[6]
 - Transfer the MLV suspension into a syringe and connect it to one side of the extruder. Connect an empty syringe to the other side.
 - Heat the extruder to a temperature above the phase transition temperature of the lipid mixture.
 - Gently push the lipid suspension back and forth between the two syringes through the polycarbonate membrane.[9] A minimum of 11 passes is recommended to achieve a uniform size distribution.
 - The final liposome suspension should appear translucent.
- Characterization:
 - Determine the size distribution (mean diameter and polydispersity index, PDI) of the prepared liposomes using Dynamic Light Scattering (DLS).[10]
 - The concentration of the liposomes can be determined using various methods, including phosphorus analysis for phospholipids.

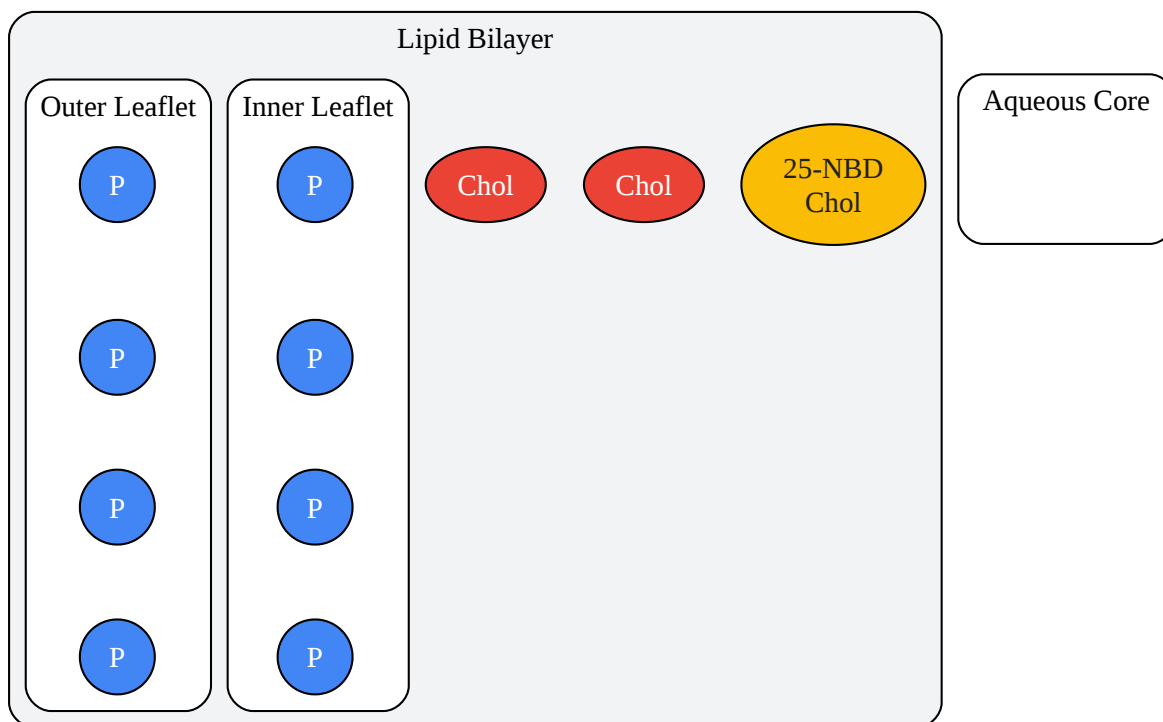
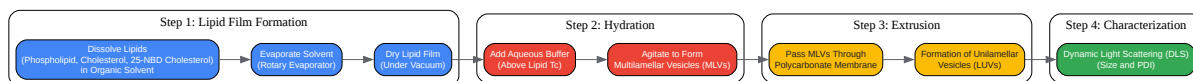
Data Presentation

The physical characteristics of the prepared liposomes are crucial for their application and reproducibility. The following table summarizes typical quantitative data obtained for liposomes prepared by the thin-film hydration and extrusion method.

Liposome Formulation (Molar Ratio)	Mean Diameter (nm)	Polydispersity Index (PDI)	Encapsulation Efficiency (%)	Reference
DPPC:DSPE-PEG2k:NBD-cholesterol (85.5:9.5:5.0)	97 ± 20	Not Reported	Not Applicable	[6]
DOPC:Cholesterol (70:30)	126	< 0.2	Not Reported	[11]
DSPC:Cholesterol (55:45)	~100	Not Reported	Varies	[12]

Visualizations

Experimental Workflow for Liposome Preparation



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References

- 1. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 5. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 6. Cholesterol transport from liposomal delivery vehicles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 8. 脂质体制备 - Avanti® Polar Lipids [sigmaaldrich.com]
- 9. inanobotdresden.github.io [inanobotdresden.github.io]
- 10. Role of Cholesterol in Modifying the Physical and Stability Properties of Liposomes and In Vitro Release of VitaminB12 [mdpi.com]
- 11. biorxiv.org [biorxiv.org]
- 12. ableweb.org [ableweb.org]
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